molecular formula C26H25ClN2O2 B11282616 3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one

3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B11282616
M. Wt: 432.9 g/mol
InChI Key: RBTJZNPNJMLVME-UHFFFAOYSA-N
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Description

3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Triethylamine in DMF at room temperature.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinazolin-4-one: Another quinazolinone derivative with similar pharmacological properties.

    2-(4-Chlorophenyl)quinazolin-4-one: Shares the chlorophenyl group but lacks the tert-butylphenoxy group.

    2-(2-tert-Butylphenoxy)quinazolin-4-one: Shares the tert-butylphenoxy group but lacks the chlorophenyl group.

Properties

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C26H25ClN2O2/c1-26(2,3)21-9-5-7-11-23(21)31-17-16-29-24(18-12-14-19(27)15-13-18)28-22-10-6-4-8-20(22)25(29)30/h4-15H,16-17H2,1-3H3

InChI Key

RBTJZNPNJMLVME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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